
2-Bromo-5-iodo-3,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-iodo-3,6-dimethylpyridine is an organic compound with the molecular formula C7H7BrIN It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 2nd and 5th positions, respectively, and methyl groups at the 3rd and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-3,6-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 3,6-dimethylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-iodo-3,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Major Products:
- Substituted pyridines with various functional groups.
- Biaryl compounds formed through coupling reactions .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-iodo-3,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-5-iodo-3,6-dimethylpyridine in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic or electrophilic attack. The presence of methyl groups influences the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-iodopyridine: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
3-Bromo-2,6-dimethylpyridine: Similar methyl substitution but different halogenation pattern.
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid: Contains additional functional groups, offering different chemical properties and uses.
Uniqueness: 2-Bromo-5-iodo-3,6-dimethylpyridine is unique due to the specific positioning of bromine, iodine, and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C7H7BrIN |
|---|---|
Molekulargewicht |
311.95 g/mol |
IUPAC-Name |
2-bromo-5-iodo-3,6-dimethylpyridine |
InChI |
InChI=1S/C7H7BrIN/c1-4-3-6(9)5(2)10-7(4)8/h3H,1-2H3 |
InChI-Schlüssel |
DOIYZSMCUFGXOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1Br)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


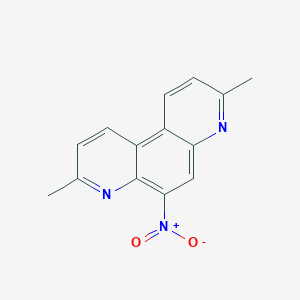
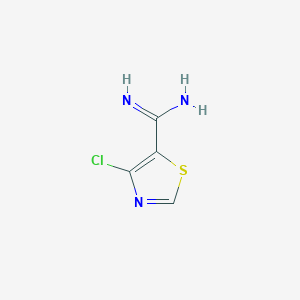

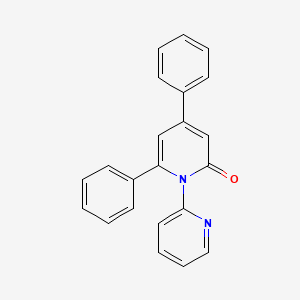
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
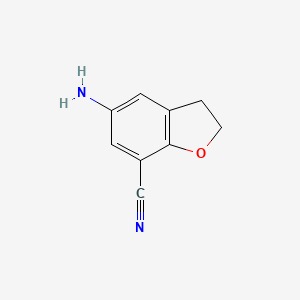
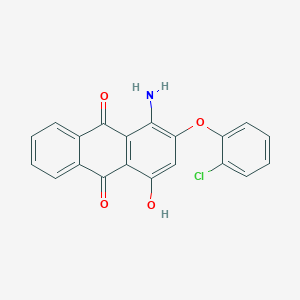
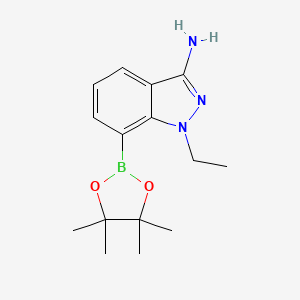
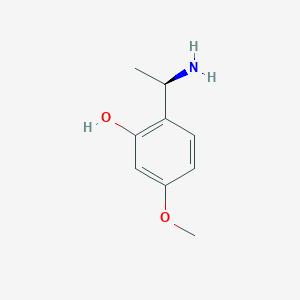
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
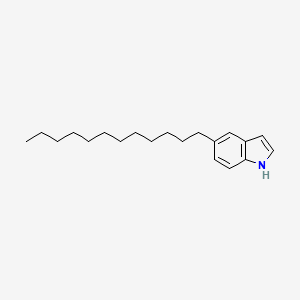
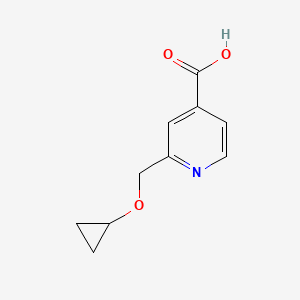
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)

